molecular formula C7H16O3 B026408 Triethyl orthoformate CAS No. 108055-42-1

Triethyl orthoformate

Cat. No. B026408
Key on ui cas rn: 108055-42-1
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
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Patent
US05723468

Procedure details

To a heterogeneous mixture of 3-amino-2-chloro-4-methylaminopyridine (5.9 g, 37 mmol) and triethyl orthoformate (12.92 mL, 87.2 mmol) was added 5 drops of conc. H2SO4. A short path distillation apparatus was attached. The reaction flask was lowered into a hot oil bath and stirred at 110° C. to 190° C. The time spent heating was 20-25 minutes. On cooling, the thick residue was dissolved in CH2Cl2 (40 mL) and was allowed to stir overnight with a little CaO. The solid was removed by filtration and the filtrate was concentrated. Flash chromatography on silica gel eluting with (CH2Cl2 /CH3OH, 95:5) gave 5.65 g (91%) of 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a light yellow solid: mp 127°-131° C.; MS 167 (M+).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:10])=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][CH3:9].[CH:11](OCC)(OCC)OCC>OS(O)(=O)=O>[Cl:10][C:3]1[C:2]2[N:1]=[CH:9][N:8]([CH3:11])[C:7]=2[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
NC=1C(=NC=CC1NC)Cl
Name
Quantity
12.92 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 110° C. to 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A short path distillation apparatus
CUSTOM
Type
CUSTOM
Details
The reaction flask was lowered into a hot oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The time spent heating
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
DISSOLUTION
Type
DISSOLUTION
Details
the thick residue was dissolved in CH2Cl2 (40 mL)
STIRRING
Type
STIRRING
Details
to stir overnight with a little CaO
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
22.5 (± 2.5) min
Name
Type
product
Smiles
ClC1=NC=CC2=C1N=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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